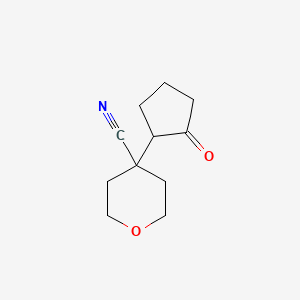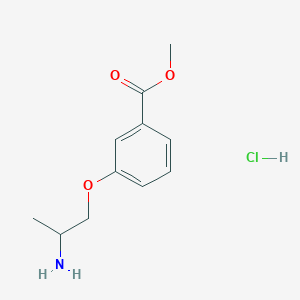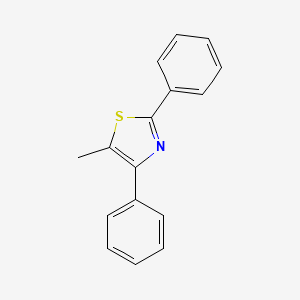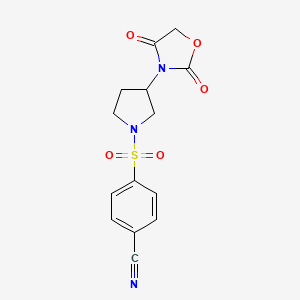
4-(2-Oxocyclopentyl)oxane-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(2-Oxocyclopentyl)oxane-4-carbonitrile” is a chemical compound with the CAS Number: 1864063-27-3 . It has a molecular weight of 193.25 and is typically available in powder form . It is used for research purposes .
Molecular Structure Analysis
The IUPAC name for this compound is “4-(2-oxocyclopentyl)tetrahydro-2H-pyran-4-carbonitrile” and its InChI Code is "1S/C11H15NO2/c12-8-11(4-6-14-7-5-11)9-2-1-3-10(9)13/h9H,1-7H2" . This suggests that the compound has a complex structure involving a cyclopentyl group and a tetrahydropyran ring.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not available in the sources I found.Applications De Recherche Scientifique
Synthesis of Functionalized Compounds
The chemical compound 4-(2-Oxocyclopentyl)oxane-4-carbonitrile serves as a key intermediate in the synthesis of a wide range of functionalized organic compounds. For instance, a study demonstrates the synthesis of highly functionalized α, β-unsaturated γ-butyrolactones through ring contraction of 2H-pyran-2-ones, showcasing the compound's utility in creating complex molecular structures (Diptesh Sil, Ashoke Sharon, P. Maulik, V. Ram, 2004). This process emphasizes the compound's role in facilitating reactions that lead to compounds with potential applications in medicinal chemistry and material science.
Development of Druglike Molecules
Another research area where this compound finds application is in the development of druglike molecules. Oxadiazoles, for example, are synthesized using structural motifs similar to this compound. These compounds are recognized for their bioisosteric properties, offering a replacement for ester and amide functionalities in drug design. The systematic comparison of oxadiazole isomers highlights the importance of such compounds in medicinal chemistry for enhancing drug properties like metabolic stability and solubility (Jonas Boström et al., 2012).
Catalysis and Oxidation Reactions
In catalysis, this compound-related compounds are pivotal. Studies demonstrate their role in oxidative reactions and the synthesis of carbonitrile derivatives, which are valuable in creating dyes and other chemicals. For instance, research on the synthesis of new Pyrazolo[1,5-α]quinazoline derivatives using similar compounds underscores the versatility of these chemical intermediates in catalyzing reactions that yield heterocyclic scaffolds, crucial for further functionalization in organic synthesis (D. Kovacs et al., 2015).
Advanced Materials and Photolysis Studies
The compound and its derivatives have applications in the field of advanced materials and photolysis studies, indicating its relevance in understanding reaction mechanisms and designing materials with specific properties. For example, research into laser flash photolysis of 4-oxocyclohexa-2,5-dienylidenes, compounds related to this compound, provides insight into the reaction mechanisms and the formation of radical species under specific conditions, which is essential for the development of photoreactive materials (B. Arnold, J. Scaiano, G. Bucher, W. Sander, 1992).
Safety and Hazards
Propriétés
IUPAC Name |
4-(2-oxocyclopentyl)oxane-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c12-8-11(4-6-14-7-5-11)9-2-1-3-10(9)13/h9H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMFSUZVVYKUCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C2(CCOCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclopentyl-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2960161.png)

![[(3-Chlorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2960164.png)
![2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B2960165.png)
![4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid](/img/structure/B2960166.png)
![N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2960168.png)




![N-(5-methyl-1,2-oxazol-3-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2960178.png)
![5-(dimethylamino)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2960179.png)
